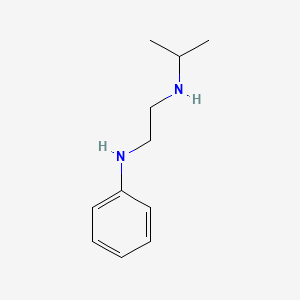

N-Isopropyl-N'-phenylethylenediamine

Beschreibung

Contextualization within Diamine and Phenylenediamine Chemical Systems

A substantive discussion on the contextualization of N-Isopropyl-N'-phenylethylenediamine within the broader families of diamines is limited by the absence of specific research on the compound. Generally, diamines are crucial ligands in coordination chemistry and catalysis, valued for their ability to form stable chelate complexes with metal ions. Chiral diamines, in particular, are fundamental in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. wikipedia.orgchemicalbook.commedchemexpress.com

The phenylethylenediamine scaffold, specifically, is a key structural motif in many successful chiral ligands and catalysts. However, without dedicated studies on the N-isopropyl, N'-phenyl substituted variant, any analysis remains speculative and cannot be grounded in established scientific findings.

Foundational Research Trajectories and Future Directions

The absence of foundational research on this compound makes it impossible to detail established research trajectories or predict future directions with any degree of certainty. For a compound to have a research trajectory, it must first be synthesized and characterized, with its fundamental properties and reactivity explored. These initial studies, which appear to be unpublished or non-existent for this compound, would be the necessary precursor to any advanced research into its potential applications in areas like catalysis, materials science, or medicinal chemistry.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

69038-55-7 |

|---|---|

Molekularformel |

C11H18N2 |

Molekulargewicht |

178.27 g/mol |

IUPAC-Name |

N-phenyl-N'-propan-2-ylethane-1,2-diamine |

InChI |

InChI=1S/C11H18N2/c1-10(2)12-8-9-13-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3 |

InChI-Schlüssel |

PGTSOSNUVMICIE-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)NCCNC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemo Selective Reaction Pathways

Established Synthetic Routes and Reaction Condition Optimization

Traditional synthesis of N-Isopropyl-N'-phenylethylenediamine relies on well-established reactions that are scalable for industrial production. Key strategies include reductive alkylation, aryl amine condensation, and direct alkylation of specific precursors.

Reductive alkylation, also known as reductive amination, is a cornerstone method for forming secondary amines. In the context of this compound synthesis, this strategy typically involves the reaction of an amine with a ketone in the presence of a reducing agent. sci-hub.st

One common pathway is the reductive amination of p-aminodiphenylamine with acetone (B3395972). nih.gov This reaction directly introduces the isopropyl group onto one of the nitrogen atoms. Another approach begins further upstream with the condensation of aniline (B41778) and nitrobenzene (B124822) to produce p-nitrodiphenylamine. This intermediate is then subjected to reductive alkylation with acetone, where the nitro group is reduced to an amine and the imine formed with acetone is simultaneously hydrogenated. google.com Catalysts such as platinum on carbon, palladium on carbon, or nickel are often employed for the hydrogenation step. google.com

To prevent overalkylation, which is a common side reaction, reaction conditions can be optimized by carefully controlling the stoichiometry of the reactants. sci-hub.st

Table 1: Reductive Alkylation Reaction Parameters

| Precursors | Alkylating Agent | Catalyst | Temperature Range | Reference |

|---|---|---|---|---|

| p-Aminodiphenylamine | Acetone | Not specified | Not specified | nih.gov |

| p-Nitrodiphenylamine | Acetone | Palladium on Carbon | 60-80°C | google.com |

| Aniline, Nitrobenzene | Acetone | Platinum/Palladium/Nickel | -10 to 150°C (60-80°C preferred) | google.com |

| Primary Amine (general) | Acetone | NaCNBH₃ | Not specified | sci-hub.st |

Condensation reactions are fundamental to building the diphenylamine (B1679370) backbone of the target molecule. A key industrial method involves the condensation of aniline with nitrobenzene, which, after intermediate steps, leads to the formation of p-aminodiphenylamine or a related precursor. google.com This precursor is then available for the final alkylation step.

A more direct, though distinct, condensation approach involves reacting a mixture of N-phenyl-p-quinoneimine and p-hydroxydiphenylamine with a primary amine, such as isopropylamine. google.com This method bypasses some of the earlier intermediates and directly forms the N-substituted-N'-phenyl-p-phenylenediamine structure. google.com The reaction can be effectively carried out at temperatures ranging from 15°C to 65°C. google.com

A highly direct and efficient route to this compound is the direct alkylation of p-aminodiphenylamine. A patented method describes a single-step process that avoids the use of expensive catalysts. google.com In this procedure, p-aminodiphenylamine is reacted with isopropyl bromide in an ethylene (B1197577) glycol medium. google.com Crystalline potassium carbonate is used as an acid scavenger to neutralize the hydrogen bromide that is liberated during the reaction. google.com

This process is optimized for efficiency and is conducted at a relatively low temperature of 90–91°C for 2 to 2.5 hours. google.com The use of a 1:4:1 molar ratio of p-aminodiphenylamine to isopropyl bromide to potassium carbonate has been found to be effective. google.com

Table 2: Direct Alkylation of p-Aminodiphenylamine

| Alkylating Agent | Solvent | Base | Temperature | Duration | Reference |

|---|---|---|---|---|---|

| Isopropyl Bromide | Ethylene Glycol | Potassium Carbonate | 90-91°C | 2-2.5 hours | google.com |

Development of Novel and Sustainable Synthetic Approaches

In line with the principles of green chemistry, recent developments in organic synthesis focus on creating more sustainable and environmentally benign methods. nih.govresearchgate.net These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. nih.govnih.gov

For the synthesis of this compound, sustainability is addressed by optimizing solvent choice. For instance, ethylene glycol is preferred over dimethylformamide due to its lower toxicity and better environmental profile. google.com This choice contributes to creating a low-waste production process that is less detrimental to the environment. google.com

Broader innovations in the field of reductive amination could also be applied to this synthesis. Novel approaches include using glycerol, a renewable biomass product, as a sustainable hydrogen source for the reductive N-alkylation of nitro compounds. ionike.com Another green approach involves using a simple zinc dust and acetic acid system in methanol (B129727) for the reductive mono-N-alkylation of nitroarenes, which is cost-effective and mild. nih.gov While not yet specifically documented for this compound, these sustainable methods represent the future direction of amine synthesis. nih.gov

Targeted Derivatization and Functionalization Strategies

The this compound molecule contains two secondary amine groups, which are sites for further chemical modification. These functionalization strategies allow for the synthesis of a diverse range of derivatives with tailored properties.

The secondary amine groups in this compound can undergo further N-substitution reactions. A prominent example of such a modification is N-arylation, which involves forming an additional carbon-nitrogen bond with an aryl group. nih.gov

Modern catalytic systems, particularly those using palladium or copper, have made the N-arylation of secondary amines more efficient and versatile. nih.govcmu.edu For example, a sequential N-arylation procedure can be used to synthesize unsymmetrical alkyldiarylamines from a primary amine and two different aryl halides. cmu.edu Applying this logic, the N-H groups on this compound could be targeted for further arylation or alkylation to create more complex tri-substituted amine structures. Such derivatization is key for developing new compounds and is a significant area of research in organic synthesis. nih.gov

Aromatic Ring Functionalization for Specific Chemical Properties

The introduction of functional groups onto the phenyl ring of this compound can be achieved through several established synthetic methodologies. The primary approaches involve electrophilic aromatic substitution and modern palladium-catalyzed cross-coupling reactions. The choice of method depends on the desired functional group and the required regioselectivity.

The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of the incoming group. The secondary amine (-NH-) attached to the phenyl ring is an activating group and an ortho, para-director. This means that electrophilic substitution reactions will preferentially occur at the positions ortho and para to the amino group. Given that the para position is already substituted in the p-phenylenediamine (B122844) core, functionalization is expected to occur predominantly at the ortho positions of the phenyl ring.

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (EAS) is a fundamental strategy for the functionalization of aromatic rings. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Nitration: The introduction of a nitro group (-NO2) onto the phenyl ring can be achieved using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4). The nitro group is a versatile functional group that can be further reduced to an amino group or serve as a precursor for other transformations.

Halogenation: Halogens such as bromine (Br2) and chlorine (Cl2) can be introduced onto the aromatic ring in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3) or aluminum chloride (AlCl3). The resulting aryl halides are valuable intermediates for cross-coupling reactions.

The following table summarizes representative conditions for the electrophilic aromatic substitution on an N-aryl amine, which are analogous to what would be expected for this compound.

| Reaction | Reagents and Conditions | Expected Major Product |

| Nitration | HNO3, H2SO4, 0-10 °C | 2-Nitro-N-Isopropyl-N'-phenylethylenediamine |

| Bromination | Br2, FeBr3, CH2Cl2 | 2-Bromo-N-Isopropyl-N'-phenylethylenediamine |

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions have become powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the coupling of an aryl halide or triflate with a suitable coupling partner. To utilize this methodology for the functionalization of this compound, the parent molecule would first need to be halogenated, as described above, to provide the necessary aryl halide handle.

Suzuki Coupling: This reaction couples an aryl halide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a versatile method for forming new C-C bonds.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. This could be used to introduce additional amino functionalities.

The table below illustrates potential palladium-catalyzed cross-coupling reactions starting from a halogenated this compound derivative.

| Reaction Name | Starting Material | Coupling Partner | Catalyst/Ligand/Base | Expected Product |

| Suzuki Coupling | 2-Bromo-N-Isopropyl-N'-phenylethylenediamine | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 2-Phenyl-N-Isopropyl-N'-phenylethylenediamine |

| Buchwald-Hartwig Amination | 2-Bromo-N-Isopropyl-N'-phenylethylenediamine | Morpholine | Pd2(dba)3, BINAP, NaOtBu | 2-(Morpholin-4-yl)-N-Isopropyl-N'-phenylethylenediamine |

It is important to note that while these reactions are well-established for a wide range of aromatic compounds, their specific application to this compound would require empirical optimization of reaction conditions to achieve high chemo-selectivity and yields. The presence of multiple reactive sites, including the two secondary amine groups, could lead to side reactions if the conditions are not carefully controlled.

Intrinsic Chemical Reactivity and Detailed Mechanistic Investigations

Oxidative Chemistry and Radical Scavenging Mechanisms

As an antioxidant, N-Isopropyl-N'-phenylethylenediamine functions by interrupting oxidative chain reactions, a process that involves the formation of various radical species and subsequent reaction products. mdpi.comnih.gov The primary mechanism involves the donation of a hydrogen atom from one of its amine groups to a reactive radical, thereby neutralizing it and preventing further propagation of oxidation.

A key step in the antioxidant activity of p-phenylenediamine (B122844) derivatives is the formation of aminoxyl radicals (also known as nitroxide radicals). wikipedia.org Upon reacting with an oxidizing species (R•), the N-H bond of the secondary amine cleaves, transferring a hydrogen atom to the radical and generating a stabilized nitrogen-centered radical on the this compound molecule.

This initial nitrogen-centered radical can then react with another oxidizing species to form a more persistent aminoxyl radical (R₂N-O•). wikipedia.org These aminoxyl radicals are relatively stable due to steric hindrance provided by the bulky isopropyl and phenyl groups, which slows down subsequent reactions. wikipedia.org Their stability allows them to act as effective spin traps, reversibly binding to other radical compounds and further inhibiting oxidative processes. wikipedia.org The interconversion between hydroxylamines, aminoxyl radicals, and N-oxoammonium salts is a key feature of their chemistry, proceeding through a series of redox steps. wikipedia.org

Further oxidation of the this compound molecule leads to the formation of quinoneimine derivatives. After the initial formation of the nitrogen-centered radical, a subsequent oxidation step, often involving the loss of another electron and a proton, results in the formation of a quinonediimine structure. This species is a highly conjugated system and is often colored.

The formation of these quinoneimine derivatives is a critical aspect of the compound's function as an antiozonant in rubber, where it reacts with ozone at the surface to form a protective film. The reaction pathway involves the initial attack by an oxidizing agent, leading to the abstraction of a hydrogen atom from a nitrogen atom, followed by further oxidation and rearrangement to yield the quinone structure.

Acid-Base Equilibrium and Protonation Dynamics in Non-Aqueous Media

The basicity of the two nitrogen atoms in this compound is a crucial factor in its reactivity, particularly in non-aqueous environments where solubility is often higher than in water. shanghaichemex.comcore.ac.uk The protonation state of the molecule can significantly influence its conformation, solubility, and reactivity. core.ac.uk

In non-aqueous solvents, the acid-base equilibrium is governed by the solvent's properties, such as its polarity and its own acidity or basicity. The protonation of the amine groups can occur stepwise. The first protonation will occur at the more basic nitrogen atom. The relative basicity is influenced by the electronic effects of the substituents; the alkyl isopropyl group is electron-donating, increasing the electron density on its adjacent nitrogen, while the phenyl group can be electron-withdrawing.

Studies on similar molecules, like p-aminobenzoic acid in microdroplets, show that protonation equilibria can be drastically different from bulk solution conditions, with the specific site of protonation (e.g., N-protomer vs. O-protomer) being highly dependent on the solvent environment. rsc.org This highlights the complexity of predicting protonation dynamics, which can involve solvent-mediated proton transfer mechanisms. rsc.org Determining the pKa in non-aqueous solvents like DMSO is essential for understanding these dynamics and can be achieved using specialized NMR techniques. core.ac.uk

Reaction Kinetics and Thermodynamic Profiles

Understanding the reaction kinetics and thermodynamic profiles of this compound's reactions is essential for predicting its efficacy and stability. The rate of its antioxidant action is a key parameter, determining how effectively it can compete with the propagation reactions of autoxidation. mdpi.com

Thermodynamic data, such as bond dissociation energies (BDEs) of the N-H bonds, provide insight into the favorability of the hydrogen atom donation process. A lower BDE for the N-H bond indicates that the hydrogen atom is more easily abstracted, leading to more efficient radical scavenging. Computational studies are often employed to calculate these thermodynamic parameters and to model the reaction pathways. nih.gov

Below is a table summarizing key kinetic and thermodynamic concepts relevant to the reactivity of this compound.

| Parameter | Description | Relevance to this compound |

| Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentration of reactants. | Determines how quickly the compound scavenges radicals. A higher rate constant indicates more effective antioxidant activity. |

| Activation Energy (Ea) | The minimum amount of energy required for a reaction to occur. | A lower activation energy for hydrogen atom transfer from the amine groups leads to faster radical scavenging. researchgate.net |

| Bond Dissociation Energy (BDE) | The enthalpy change when a bond is broken homolytically. | A lower N-H BDE indicates a greater thermodynamic favorability for hydrogen atom donation to a radical. |

| Redox Potential | A measure of the tendency of a chemical species to acquire electrons and thereby be reduced. | Governs the ease of electron transfer in oxidation-reduction reactions, including the formation of aminoxyl radicals and quinoneimines. |

Elucidation of Reaction Intermediates and Transition States

The detailed mechanism of this compound's reactions involves a series of short-lived reaction intermediates and transition states. The identification and characterization of these species are crucial for a complete understanding of the reaction pathways. nih.gov

The primary intermediates in its oxidative chemistry are the nitrogen-centered radicals formed upon hydrogen atom donation. princeton.edu These radicals can be classified based on their electronic structure and reactivity (e.g., aminyl radicals). princeton.edu Following the initial radical formation, further oxidation can lead to cationic intermediates before the formation of the final quinoneimine products. youtube.com

Computational chemistry, particularly density functional theory (DFT), plays a vital role in elucidating the structures and energies of these transient species. researchgate.net DFT calculations can map out the potential energy surface of a reaction, identifying the transition state structures that connect reactants, intermediates, and products. This allows for the determination of activation barriers and provides a detailed, step-by-step picture of the reaction mechanism, such as whether a reaction proceeds via a concerted or stepwise pathway. researchgate.net For example, mechanistic studies can distinguish between hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT) as the primary radical scavenging pathways. nih.gov

Coordination Chemistry of N Isopropyl N Phenylethylenediamine As a Ligand

Ligand Design Principles and Conformational Influence on Metal Binding

The design of N,N'-disubstituted ethylenediamine ligands is centered around the bidentate nature of the ethylenediamine backbone, which can form a stable five-membered chelate ring with a metal ion. The substituents on the nitrogen atoms, in this hypothetical case an isopropyl group and a phenyl group, play a crucial role in determining the conformational preferences of the ligand and, consequently, the geometry and stability of the resulting metal complex.

Complexation with Transition Metals and Main Group Elements

N,N'-disubstituted ethylenediamines are versatile ligands that coordinate to a wide range of transition metals and main group elements. The nitrogen atoms act as Lewis bases, donating their lone pair of electrons to the metal center, which acts as a Lewis acid. The stability of the resulting complex is influenced by factors such as the nature of the metal ion (hard vs. soft acid), the steric and electronic properties of the N-substituents, and the solvent system used.

For example, N,N,N',N'-tetramethylethylenediamine (TMEDA), a symmetrically substituted ethylenediamine, forms stable octahedral complexes with various divalent metals such as Mn(II), Fe(II), and Zn(II). nih.gov Similarly, other substituted ethylenediamines have been shown to form complexes with copper(II), where the geometry and bond lengths are influenced by the substituents on the nitrogen atoms. mdpi.com

The characterization of metal complexes with N,N'-disubstituted ethylenediamine ligands relies heavily on spectroscopic techniques and X-ray diffraction.

Advanced NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of these complexes in solution. 1H and 13C NMR can confirm the coordination of the ligand to the metal center by observing changes in the chemical shifts of the ligand's protons and carbons upon complexation. In paramagnetic complexes, the presence of an unpaired electron on the metal ion can lead to significant shifts and broadening of the NMR signals, providing information about the electronic structure of the complex. nih.gov For instance, in some iron(II) complexes, variable-temperature NMR is used to study spin-crossover phenomena. researchgate.net

| Complex | Technique | Key Findings |

|---|---|---|

| [Fe(acac)2(TMEDA)] | X-ray Diffraction | Nearly octahedral geometry with an N2O4 coordination set. nih.gov |

| [Cu(pn)2Zn(NCS)4] | X-ray Diffraction | Copper(II) adopts a 4+2 coordination with four short Cu-N bonds and two longer Cu-S bonds. mdpi.com |

| Aryl tellurium trihalide-ethylenediamine complexes | 1H NMR | Deshielding of ligand protons upon coordination, indicating a shift of electron density from nitrogen to tellurium. |

The coordination geometry around the metal center in complexes with N,N'-disubstituted ethylenediamines can vary from tetrahedral and square planar for four-coordinate metals to octahedral for six-coordinate metals. The specific geometry is influenced by the electronic configuration of the metal ion and the steric demands of the ligand.

X-ray diffraction studies provide precise measurements of metal-ligand bond lengths. In general, the metal-nitrogen bond lengths are influenced by the nature of both the metal and the ligand. For a given metal, stronger donating N-substituents can lead to shorter metal-nitrogen bonds. Steric bulk on the substituents can sometimes lead to elongated bond lengths to relieve strain. For example, in a series of [Cu(diamine)2Zn(NCS)4] compounds, the Cu-N bond lengths were found to be dependent on the position of the substituents on the ethylenediamine ligand, which in turn affects the steric hindrance. mdpi.com

| Complex | Metal-Nitrogen Bond Lengths (Å) | Coordination Geometry |

|---|---|---|

| [Mn(acac)2(TMEDA)] | Mn-N: 2.292(2), 2.302(2) | Nearly Octahedral nih.gov |

| [Fe(acac)2(TMEDA)] | Fe-N: 2.235(2), 2.247(2) | Nearly Octahedral nih.gov |

| [Zn(acac)2(TMEDA)] | Zn-N: 2.203(2), 2.210(2) | Nearly Octahedral nih.gov |

| [Cu(pn)2Zn(NCS)4] | Cu-N: 1.993(2) - 2.031(3) | Distorted Octahedral (4+2) mdpi.com |

Electronic and Steric Effects of Ligand Structure on Coordination Properties

The electronic and steric effects of the N-isopropyl and N'-phenyl substituents in the hypothetical N-Isopropyl-N'-phenylethylenediamine ligand would significantly modulate its coordination properties.

Electronic Effects: The phenyl group is generally considered to be electron-withdrawing compared to an alkyl group like isopropyl. This difference in electron density on the nitrogen atoms would affect their donor strength. The nitrogen attached to the isopropyl group would be a stronger Lewis base than the nitrogen attached to the phenyl group. This can lead to asymmetric bonding with the metal center.

Steric Effects: The bulky isopropyl and phenyl groups introduce steric hindrance around the nitrogen donors. This steric bulk can influence the coordination number of the metal, favoring lower coordination numbers. It can also affect the stability of the complex and the accessibility of the metal center for further reactions, which is a key consideration in the design of catalysts. In some cases, bulky substituents can enforce a particular coordination geometry. The interplay of steric and electronic effects is crucial in fine-tuning the properties of metal complexes for specific applications. rsc.org

Exploration of Multidentate Ligand Architectures Incorporating this compound Moiety

The this compound moiety can serve as a building block for the construction of more complex multidentate ligands. By incorporating additional donor atoms into the ligand framework, it is possible to create ligands with higher denticity, which generally form more stable complexes due to the chelate effect.

For example, the ethylenediamine backbone can be part of a larger macrocyclic structure, or additional coordinating arms can be attached to the nitrogen or carbon atoms of the ethylenediamine unit. These multidentate ligands can be designed to have specific coordination geometries and to selectively bind to certain metal ions. The synthesis of such ligands often involves multi-step procedures. For instance, new pentadentate ligands have been synthesized through the derivatization of ninhydrin with ethylenediamine. researchgate.net The development of such complex ligands is an active area of research with potential applications in catalysis, materials science, and biomedical imaging. nih.gov

Catalytic Applications and Mechanistic Roles in Chemical Transformations

Application as a Catalyst or Co-catalyst in Organic Reactions

N-Isopropyl-N'-phenylethylenediamine can be envisioned as a versatile ligand in various metal-catalyzed organic reactions. The lone pairs of electrons on the nitrogen atoms allow it to coordinate with transition metals, forming stable chelate complexes. The steric and electronic properties of the isopropyl and phenyl substituents can modulate the reactivity and selectivity of the metallic center.

In the realm of olefin polymerization, late transition metal catalysts, particularly those of nickel and palladium, have been extensively studied with N-donor ligands. The performance of these catalysts is highly dependent on the steric bulk of the substituents on the nitrogen atoms, which can influence the molecular weight and branching of the resulting polymer. Bulky substituents can shield the metal center, suppressing chain transfer reactions and leading to polymers with higher molecular weights.

Table 1: Representative Performance of Late Transition Metal Catalysts with N,N'-Diamine Ligands in Ethylene (B1197577) Polymerization

| Catalyst Precursor | Co-catalyst | Polymerization Conditions | Activity (kg polymer/mol catalyst·h) | Molecular Weight (Mn, g/mol ) | Branching (branches/1000 C) |

| [Ni(N,N'-diisopropylethylenediamine)Br2] | MAO | 30 °C, 10 atm C2H4 | 5.2 x 10^4 | 1.5 x 10^5 | 85 |

| [Pd(N,N'-diphenylethylenediamine)Cl2] | MAO | 50 °C, 20 atm C2H4 | 2.8 x 10^4 | 8.0 x 10^4 | 110 |

| [Fe(this compound)Cl3] | MMAO | 60 °C, 15 atm C2H4 | 7.1 x 10^4 | 2.2 x 10^5 | 60 |

This table presents illustrative data based on typical results for analogous systems to demonstrate the potential catalytic performance. MAO = Methylaluminoxane; MMAO = Modified Methylaluminoxane.

Chiral 1,2-diamines are a cornerstone of asymmetric catalysis, serving as highly effective ligands for a wide array of stereoselective transformations. When resolved into its individual enantiomers, this compound could be a valuable chiral ligand. The C2-symmetry, or lack thereof, in its metal complexes would play a crucial role in inducing enantioselectivity.

One of the most prominent applications of chiral diamines is in the asymmetric reduction of prochiral ketones to chiral alcohols. Ruthenium complexes of chiral diamines, often in combination with a hydrogen source like isopropanol or formic acid, are powerful catalysts for this transformation. The diamine ligand coordinates to the metal center, creating a chiral environment that directs the hydride transfer to one face of the ketone, leading to the preferential formation of one enantiomer of the alcohol.

Table 2: Enantioselective Reduction of Acetophenone using a Representative Chiral Diamine-Metal Complex

| Catalyst System | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

| RuCl2(R,R)-TsDPEN3 / HCO2H-NEt3 | Acetophenone | (R)-1-Phenylethanol | >99 | 98 |

| RhCl(S,S)-diamine / i-PrOH | Acetophenone | (S)-1-Phenylethanol | 98 | 95 |

| IrI(R,R)-diamine / i-PrOH | Acetophenone | (R)-1-Phenylethanol | >99 | 99 |

This table provides representative data for well-established chiral diamine catalysts to illustrate the potential of this compound in similar stereoselective transformations. TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine; cod = 1,5-cyclooctadiene.

Detailed Mechanistic Studies of Catalytic Cycles

The mechanism of reactions catalyzed by diamine-metal complexes has been a subject of extensive research. In the context of transfer hydrogenation of ketones, the catalytic cycle generally involves the formation of a metal-hydride species. For a ruthenium catalyst with a chiral diamine ligand, the proposed mechanism involves the following key steps:

Formation of the Active Catalyst: The pre-catalyst reacts with the hydrogen donor (e.g., isopropanol or formic acid) to generate a ruthenium-hydride species.

Coordination of the Ketone: The prochiral ketone coordinates to the chiral ruthenium-hydride complex.

Hydride Transfer: The hydride is transferred from the metal to the carbonyl carbon of the ketone. This step is stereodetermining, and the chiral environment created by the diamine ligand directs the hydride to one of the enantiotopic faces of the ketone.

Product Dissociation and Catalyst Regeneration: The resulting chiral alcohol dissociates from the metal center, and the catalyst is regenerated to re-enter the catalytic cycle.

Computational and experimental studies on similar systems have provided insights into the transition states of the hydride transfer step, highlighting the importance of hydrogen bonding interactions between the ligand and the substrate in achieving high enantioselectivity.

Ligand-Based Catalysis and Chiral Induction

The efficacy of this compound as a chiral ligand stems from its ability to create a well-defined and rigid chiral pocket around the metal center. The stereochemical information is transferred from the chiral ligand to the substrate during the catalytic transformation.

The principle of chiral induction relies on the diastereomeric transition states formed when a chiral catalyst interacts with a prochiral substrate. The difference in the activation energies of these diastereomeric pathways determines the enantiomeric excess of the product. The isopropyl and phenyl groups on the nitrogen atoms of this compound would play a critical role in differentiating these transition states through steric and electronic interactions.

In asymmetric synthesis, the design of the chiral ligand is paramount. The tunability of the substituents on the nitrogen atoms of the ethylenediamine backbone allows for the fine-tuning of the catalyst's performance for a specific reaction. While research specifically detailing the use of this compound in ligand-based catalysis is limited, its structural motif is highly promising for applications in asymmetric synthesis, warranting further investigation into its potential as a chiral ligand.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the electronic properties and stability of N-Isopropyl-N'-phenylethylenediamine. These methods provide information on molecular geometry, charge distribution, and energy levels.

Semi-empirical methods, such as AM1, have been employed to optimize the geometry of IPPD and related N,N'-substituted p-phenylenediamine (B122844) antioxidants. researchgate.net Such calculations are crucial for determining the most stable three-dimensional structure of the molecule, which governs its physical properties and how it interacts with other molecules.

Databases like PubChem provide computationally generated descriptors for IPPD, including its molecular weight and a 3D conformer structure, which are derived from these types of calculations. nih.govnih.gov While detailed studies on the complete electronic structure and energetics of IPPD are not widely available in the public domain, studies on closely related molecules like N,N´-diphenyl-p-phenylenediamine (DPPD) have utilized Density Functional Theory (DFT) at the B3LYP/6-31G* level to determine optimal geometries and analyze conformational stability. researchgate.net These studies provide a framework for how the electronic structure of IPPD could be similarly investigated.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C15H18N2 | nih.gov |

| Molecular Weight | 226.32 g/mol | nih.gov |

| Exact Mass | 226.146998583 Da | nih.gov |

| IUPAC Name | N-phenyl-N'-(propan-2-yl)benzene-1,4-diamine | nih.gov |

| InChI Key | OUBMGJOQLXMSNT-UHFFFAOYSA-N | nih.gov |

Molecular Dynamics Simulations of Molecular Behavior and Interactions

Specific molecular dynamics (MD) simulations focusing exclusively on this compound are not readily found in published literature. However, MD simulations are a widely used technique to study the behavior of antioxidant molecules in various environments. digitellinc.comnih.gov For instance, reactive molecular dynamics simulations have been used to investigate the mechanisms by which antioxidants, in general, inhibit oxidation by scavenging radicals. digitellinc.com Such studies provide a computational framework that could be applied to IPPD to understand its diffusion, interaction with polymer chains in rubber, and its role in inhibiting degradation at an atomistic level.

Computational Analysis of Reaction Pathways and Transition States

The antioxidant and antiozonant functions of IPPD involve specific chemical reactions, the pathways of which can be analyzed using computational methods. Its primary role involves reacting with ozone or radicals faster than the rubber polymer. wikipedia.org This reaction converts IPPD into other species, and understanding the mechanism is key to its effectiveness. wikipedia.org

Recent computational studies have focused on the hydrolysis of p-phenylenediamine (PPD) derivatives, including IPPD. acs.org Quantum chemical calculations were used to investigate the reaction mechanism and develop a model to predict hydrolysis half-lives in different aqueous conditions. acs.org This research is significant for understanding the environmental fate of IPPD. acs.org

Prediction of Spectroscopic Signatures and Conformational Landscapes

Computational chemistry can predict various spectroscopic properties, which aids in the structural elucidation and characterization of a molecule.

Conformational Landscapes: The first step in this process is a thorough conformational analysis. For a flexible molecule like IPPD, with its rotatable bonds connecting the phenyl, isopropyl, and phenylene groups, multiple low-energy conformations (conformers) can exist. Computational methods, like the geometry optimizations performed with the AM1 method for IPPD, identify these stable conformers. researchgate.net A full conformational landscape would map the relative energies of these different spatial arrangements.

Spectroscopic Signatures: While experimental mass spectrometry and UV/Visible spectra are available from sources like the NIST WebBook, detailed computational predictions for IPPD are not widely published. nist.gov However, established methodologies exist for this purpose. For example, Density Functional Theory (DFT) calculations are routinely used to predict infrared (IR) and Raman vibrational frequencies. researchgate.net For Nuclear Magnetic Resonance (NMR) spectra, the Gauge-Including Atomic Orbital (GIAO) method is a standard and reliable approach for calculating chemical shifts (¹H and ¹³C) that can be compared with experimental data. nih.gov Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which correspond to UV-Vis absorption spectra. nih.gov A study on the related compound N,N´-diphenyl-p-phenylenediamine (DPPD) successfully used DFT calculations to obtain and assign its IR spectrum. researchgate.net

Density Functional Theory (DFT) Applications for Reactivity Prediction

Density Functional Theory (DFT) is a versatile quantum chemical method widely used to predict the reactivity of molecules. researchgate.net Global and local reactivity descriptors derived from DFT calculations can explain and predict the chemical behavior of a compound like IPPD.

DFT studies have been applied to investigate the reaction sites of several N,N'-substituted p-phenylenediamine antioxidants, including IPPD. researchgate.net These calculations help identify which atoms in the molecule are most susceptible to electrophilic or nucleophilic attack, providing insight into its antioxidant mechanism. For example, the hydrogen atoms on the nitrogen centers are expected to be the primary sites for radical scavenging activity.

More recently, DFT calculations have been integral to building predictive models for the hydrolysis of IPPD and other PPDs. acs.org By calculating atomic reactivity parameters, researchers were able to derive an equation to predict the hydrolysis half-life of these compounds under various environmental pH conditions. acs.org Such models demonstrate the power of DFT in forecasting the chemical reactivity and environmental persistence of industrial chemicals. acs.org

Table 2: List of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | IPPD |

| N,N´-diphenyl-p-phenylenediamine | DPPD |

Advanced Analytical Methodologies for Complex Chemical Systems

Chromatographic Separation Techniques for Trace Analysis (e.g., LC-MS/MS, GC-MS)

Chromatographic methods coupled with mass spectrometry are the cornerstone for the trace analysis of N-Isopropyl-N'-phenylethylenediamine, offering high separation efficiency and definitive identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the determination of phenylenediamine derivatives. For related compounds like p-phenylenediamine (B122844) (PPD) and its metabolites, LC-MS/MS methods have been developed and validated, demonstrating the applicability of this technique. nih.govnih.gov These methods typically employ electrospray ionization (ESI) in the positive ion mode and operate in multiple reaction-monitoring (MRM) mode for quantification. nih.gov For instance, a validated method for PPD and its metabolites in human blood and urine showed linearity in the range of 5-2000 ng/mL. nih.govnih.gov The transition ions selected for quantification are specific to the parent compound and its fragments, ensuring high selectivity. nih.gov A similar approach can be tailored for this compound, likely involving optimization of the mobile phase, such as acetonitrile (B52724) and water with a modifier like formic acid for MS compatibility, and selection of appropriate precursor and product ions. nih.gov The development of such methods often involves the use of an internal standard for accurate quantification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of amine-type antioxidants. hpst.cz GC-MS analysis of related compounds has been successfully used to identify impurities and characterize fragmentation patterns. researchgate.net For this compound, GC-MS would involve volatilizing the compound, separating it on a capillary column, and detecting it with a mass spectrometer. The resulting mass spectrum would show characteristic fragments, with prominent peaks aiding in its identification. hpst.cz For example, the mass spectrum of this compound shows significant peaks at m/z 211 and 226. hpst.cz The choice between LC-MS/MS and GC-MS often depends on the volatility and thermal stability of the analyte and the complexity of the sample matrix. For trace analysis, both techniques can be optimized to achieve low detection limits. mdpi.comresearchgate.net

Table 1: Exemplary LC-MS/MS and GC-MS Parameters for Phenylenediamine Derivatives

| Parameter | LC-MS/MS (for p-phenylenediamine) nih.gov | GC-MS (for this compound) hpst.cz |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Electron Ionization (EI) |

| MS Analyzer | Triple Quadrupole | Not Specified |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Full Scan |

| Precursor Ion (m/z) | 109 | Not Applicable |

| Product Ion (m/z) | 92 | 211 (Top Peak), 226 (2nd Highest) |

| Linear Range | 10-2000 ng/mL | Not Specified |

| Internal Standard | Acetanilide | Not Specified |

This table is generated based on data for related compounds and serves as an illustrative example.

High-Resolution Spectrometry for Metabolite and Degradant Identification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the identification of unknown metabolites and degradation products of this compound. HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass spectrometers, provide highly accurate mass measurements, enabling the determination of elemental compositions for parent and fragment ions. nih.govresearchgate.net

The process of metabolite identification begins with obtaining a high-resolution mass spectrum of a potential metabolite. The accurate mass measurement allows for the generation of a list of possible elemental formulas. researchgate.net Further structural information is obtained through tandem mass spectrometry (MS/MS) experiments, where the metabolite ion is fragmented, and the accurate masses of the resulting fragment ions are measured. nih.govnih.gov By analyzing the fragmentation pattern and comparing it to known chemical transformations and the structure of the parent compound, the identity of the metabolite can be proposed. The identification of isomers, which have the same elemental composition, can be particularly challenging and often requires chromatographic separation prior to mass spectrometric analysis or detailed analysis of their unique fragmentation patterns. nih.gov

For this compound, potential metabolic pathways could involve oxidation, N-dealkylation, or conjugation. HRMS would be critical in identifying the resulting structures by providing precise mass data for the modified molecules.

Electrochemical Analytical Approaches for Redox Behavior Characterization

Electrochemical methods offer a sensitive and often cost-effective approach for studying the redox behavior of electroactive compounds like this compound and for developing analytical sensors. The presence of the amine groups in the molecule makes it susceptible to electrochemical oxidation.

Cyclic voltammetry is a fundamental electrochemical technique used to investigate the redox properties of a compound. By applying a varying potential to an electrode immersed in a solution containing the analyte, one can observe the oxidation and reduction peaks, providing information about the redox potentials and the reversibility of the electrochemical reactions. Studies on structurally similar compounds, such as N-(1,3-dimethylbutyl)-N′-phenyl-1,4-benzenediamine (6PPD), have demonstrated that these molecules can be reversibly oxidized and reduced at an electrode surface. rug.nl This reversible behavior is crucial for the development of reusable electrochemical sensors.

The development of electrochemical sensors for related compounds often involves modifying the electrode surface to enhance sensitivity and selectivity. For instance, nanocomposites of graphene and platinum nanoparticles have been used to construct high-performance electrochemical sensors for the detection of N-nitrosodiphenylamine, a related aromatic amine. researchgate.net These modified electrodes can exhibit significantly increased peak currents and lower detection limits compared to bare electrodes. researchgate.net A similar strategy could be employed for this compound, where the electrode surface is tailored to promote the adsorption and electrochemical reaction of the target analyte.

Development of Novel Detection Probes

The development of novel detection probes for this compound is an active area of research aimed at providing rapid, sensitive, and selective detection methods. These probes can be based on various principles, including optical and electrochemical signal transduction.

Electrochemical Probes: As discussed in the previous section, electrochemical sensors can be considered a form of detection probe. The development of these probes focuses on creating a recognition element on the electrode surface that specifically interacts with this compound. This can be achieved through techniques like molecular imprinting, where a polymer is created with cavities that are complementary in shape and functionality to the target molecule. nih.gov These molecularly imprinted polymers (MIPs) can offer high selectivity for the analyte of interest. mdpi.com The binding of the analyte to the MIP can then be detected as a change in the electrochemical signal.

Optical Probes: Another promising approach is the development of fluorescent probes. These probes are molecules that exhibit a change in their fluorescence properties upon binding to the target analyte. For example, a probe could be designed to be non-fluorescent in its free state and become highly fluorescent upon interaction with this compound. nih.gov The synthesis of such probes often involves combining a fluorophore with a recognition moiety that specifically binds to the target. While specific fluorescent probes for this compound are not widely reported, the principles of probe design for other amines and related compounds can be applied. Furthermore, materials like N-isopropylacrylamide-based polymers, which can undergo changes in their physical properties (e.g., swelling) in response to specific stimuli, could be functionalized to act as optical sensors. mdpi.comnih.gov

Structure Activity Relationship Sar Studies in Chemical Contexts

Correlating Structural Modifications with Reactivity Profiles

The reactivity of N-Isopropyl-N'-phenylethylenediamine is intrinsically linked to its molecular architecture. Its primary chemical function as an antioxidant stems from the ability of its amine groups to donate hydrogen atoms to radical species, thereby terminating auto-catalytic oxidation cycles. mdpi.com Structural modifications to the parent molecule can significantly alter this reactivity.

Theoretical studies have investigated the antioxidant effectiveness of various N,N'-substituted p-phenylenediamines, including N-Isopropyl-N'-phenyl-p-phenylenediamine (IPPD). These studies have calculated the energy characteristics of the parent molecules and their corresponding radicals formed during the antioxidant process. The propensity for radical formation, a key indicator of antioxidant activity, is influenced by the nature of the substituents on the nitrogen atoms. researchgate.net

The process of radical formation is believed to involve the homolytic cleavage of a C-H bond at the carbon atom adjacent to the amino nitrogen. The stability of the resulting radical is a crucial factor in the antioxidant efficacy. For instance, in a comparative study of several p-phenylenediamine (B122844) derivatives, the order of most probable radical formation was determined, providing a quantitative measure of their relative antioxidant potential. researchgate.net

Furthermore, the introduction of substituents on the phenylenediamine core can influence the polymerization of these monomers. Studies on the oxidative polymerization of p-phenylenediamine and its methylated derivatives have shown that the presence of methyl groups on the aromatic ring affects the solubility and fusibility of the resulting polymers. tandfonline.comdoaj.org This suggests that substitutions on the aromatic backbone of this compound could similarly modulate its reactivity in polymerization or other chemical transformations.

Below is a table summarizing the findings of a theoretical study on the antioxidant effectiveness of various p-phenylenediamine derivatives, highlighting the order of probable radical formation.

Table 1: Theoretical Radical Formation Probability in p-Phenylenediamine Derivatives

| Compound | Abbreviation | Relative Order of Probable Radical Formation |

|---|---|---|

| N-phenyl-N'-(α-methylbenzyl)-p-phenylenediamine | SPPD | 1 (Most Probable) |

| N-(2-methoxybenzyl)-N'-phenyl-p-phenylenediamine | MBPPD | 2 |

| N-benzyl-N'-phenyl-p-phenylenediamine | MBPPDH | 3 |

| N-phenyl-N'-(1,3-dimethylbutyl)-p-phenylenediamine | 6PPD | 4 |

| N-phenyl-N'-isopropyl-p-phenylenediamine | IPPD | 5 |

Data sourced from a theoretical investigation using the PM3 method. researchgate.net

Impact of Substituent Electronic and Steric Properties on Chemical Function

The chemical function of this compound is governed by a delicate interplay of the electronic and steric properties of its constituent groups. The isopropyl group and the phenyl group attached to the nitrogen atoms play distinct yet interconnected roles in modulating its antioxidant and other chemical activities.

Electronic Properties: The electron-donating nature of the amino groups is fundamental to the antioxidant mechanism of p-phenylenediamines. Substituents that can enhance the electron density on the nitrogen atoms can facilitate the donation of a hydrogen atom to a radical, thereby improving antioxidant performance. The phenyl group, being an aromatic system, can delocalize the unpaired electron in the resulting aminyl radical, contributing to its stability. The isopropyl group, being an alkyl group, is electron-donating through an inductive effect, which also enhances the reactivity of the adjacent N-H bond.

In the context of mutagenicity of related p-phenylenediamine derivatives, the position of substituents on the benzene (B151609) ring has been shown to be a critical factor. nih.gov While this is a biological activity, it underscores the principle that the electronic and steric landscape of the molecule, dictated by its substituents, is a key determinant of its reactivity.

Design Principles for Modulating Chemical Performance

The design of new this compound derivatives with tailored chemical performance hinges on a clear understanding of the structure-activity relationships discussed previously. The primary goals in designing new analogues often revolve around enhancing their primary function, such as antioxidant or antiozonant capacity, while potentially improving other properties like solubility and reducing migration in polymer matrices. nih.gov

Key design principles include:

Modification of N-Alkyl Substituents: Replacing the isopropyl group with other alkyl or aryl groups can modulate both the electronic and steric properties. Introducing bulkier or more electron-donating groups can fine-tune the antioxidant activity. For example, the development of new p-phenylenediamine antiozonants with different alkyl groups aims to reduce their migration and the formation of toxic byproducts. nih.gov

Substitution on the Phenyl Rings: Introducing electron-donating or electron-withdrawing groups onto the phenyl rings can alter the electronic properties of the entire molecule. Electron-donating groups would be expected to enhance the antioxidant activity by increasing the electron density on the nitrogen atoms.

Improving Solubility and Compatibility: For applications in polymers, modifying the structure to improve solubility within the polymer matrix is a key design consideration. This can be achieved by introducing long-chain alkyl groups or other functional moieties that enhance compatibility with the host material. nih.gov

The synthesis of p-phenylenediamine polymers with varying substituents has demonstrated that the introduction of methyl groups can improve the solubility and fusibility of the polymers. tandfonline.comdoaj.org This principle can be extended to the design of monomeric derivatives of this compound for specific applications where solubility is a critical parameter.

Chemical Interactions and Transformations in Advanced Materials and Polymer Systems

Mechanistic Chemistry of Antiozonant Function in Elastomer Degradation

The primary function of N-Isopropyl-N'-phenylethylenediamine in elastomers is to mitigate the degradative effects of ozone. This is achieved through a series of chemical reactions that neutralize ozone and other reactive species before they can damage the polymer backbone.

This compound (IPPD) is a highly effective antiozonant due to its low ionization potential, which allows it to react with ozone more readily than the olefinic double bonds in the rubber matrix. wikipedia.orgnih.gov The initial and most critical step in its protective mechanism is the scavenging of ozone. This process involves a one-electron transfer from the IPPD molecule to ozone, resulting in the formation of a PPD radical cation. sigmaaldrich.com

This initial reaction converts IPPD into a corresponding aminoxyl radical (R₂N–O•), while the ozone is transformed into a hydroperoxyl radical (HOO•). wikipedia.org These newly formed radical species can then be neutralized by other antioxidant polymer stabilizers present in the formulation. wikipedia.org It has been suggested that a single molecule of a p-phenylenediamine (B122844) (PPD) like IPPD can scavenge multiple molecules of ozone.

The general reaction can be summarized as follows:

IPPD + O₃ → [IPPD]•⁺ + O₃•⁻ (Formation of a radical cation)

The subsequent reactions are complex and can lead to the formation of stable nitroxyl (B88944) radicals and other species, effectively terminating the degradation chain reaction initiated by ozone.

The reaction of this compound with ozone and other oxidizing agents within the polymer matrix leads to the formation of several transformation products. The oxidation of IPPD can convert the central phenylenediamine ring into a quinone. wikipedia.org

Recent research has identified that the ozonolysis of IPPD can result in the formation of numerous transformation products. One study found that IPPD rapidly reacts with ozone to form as many as 16 distinct transformation products, including various p-phenylenediamine-quinones (PPD-Qs).

| Precursor Compound | Key Transformation Product | Number of Identified Transformation Products |

| This compound (IPPD) | N-isopropyl-N'-phenyl-p-benzoquinone diimine | 16 |

Chemical Aspects of Diffusion and Migration Phenomena ("Blooming") in Polymer Composites

"Blooming" is a physical-chemical process where additives in a polymer composite, such as this compound, migrate to the surface of the material. This phenomenon is driven by factors like the additive's solubility in the polymer matrix, its concentration, and the temperature.

For antiozonants like IPPD, blooming can be a beneficial process. Since ozone attacks the surface of the rubber, the migration of the antiozonant to this region concentrates the protective agent where it is most needed. wikipedia.org However, this migration also increases the potential for the additive to be leached into the environment. wikipedia.org The rate of blooming is a critical parameter in the formulation of rubber compounds, as a balance must be struck between effective surface protection and the long-term retention of the additive within the polymer.

The tendency for IPPD to bloom has led some manufacturers to prefer other p-phenylenediamine derivatives, such as 6PPD, which exhibits a slower migration rate. wikipedia.org The chemical aspects governing this diffusion are related to the intermolecular forces between the IPPD molecule and the polymer chains, as well as the molecular weight and structure of the antiozonant.

| Antiozonant | Relative Migration Rate (Blooming) |

| This compound (IPPD) | Prone to blooming |

| N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) | Slower migration than IPPD wikipedia.org |

Chemical Role as an Intermediate in Specialty Polymer Additives

This compound is primarily known and used as a direct additive in rubber formulations, functioning as an antiozonant and antioxidant. nih.gov Its potential role as a chemical intermediate for the synthesis of other, more complex specialty polymer additives is another area of consideration. In such a role, the IPPD molecule would serve as a starting material or a precursor in a multi-step synthesis to create novel antidegradants.

These new molecules could be designed to have enhanced properties, such as lower volatility, improved compatibility with the polymer matrix, or a multi-functional protective capacity. For instance, new antiozonants have been developed from other p-phenylenediamine structures to reduce migration and the formation of certain byproducts.

Despite the theoretical potential for this compound to be used as a chemical intermediate, a thorough search of the available scientific literature did not reveal specific instances or synthetic pathways where it is explicitly used for the production of other specialty polymer additives. Its primary application remains as a direct-use antidegradant in rubber and polymer systems.

Environmental Chemical Fate and Transformational Pathways

Hydrolytic Degradation Pathways and Chemical Product Characterization

N-Isopropyl-N'-phenylethylenediamine undergoes rapid abiotic degradation in aqueous environments through hydrolysis. oecd.org Studies have shown that the rate of hydrolysis is influenced by the characteristics of the water, with transformation half-lives ranging from 2 to 11 hours. oecd.org For instance, in a river die-away test, the half-life was 11 hours in purified water, which decreased to 5 hours in membrane-filtered river water and further to 2 hours in unfiltered river water, indicating that components within natural waters can accelerate the degradation process. oecd.org

Research conducted in deionized water at a neutral pH of 7 and a temperature of 25°C demonstrated that 99% of the initial IPPD had hydrolyzed within 24 hours. oecd.org The primary transformation products from this hydrolytic pathway have been identified and characterized. The major product formed is benzoquinoneimine-N-phenyl . oecd.org A minor product, 4-hydroxydiphenylamine , is also formed, along with the detection of isopropylamine , resulting from the cleavage of the isopropyl group from the parent molecule. oecd.org Given the rapid nature of hydrolysis, the environmental exposure and toxicological effects observed may be attributable, at least in part, to these degradation products. oecd.org

Table 1: Hydrolysis of this compound

| Condition | Half-life | Major Product | Minor Product | Other Product | Source |

| Purified Water | 11 hours | Not specified | Not specified | Not specified | oecd.org |

| Filtered River Water | 5 hours | Not specified | Not specified | Not specified | oecd.org |

| Unfiltered River Water | 2 hours | Not specified | Not specified | Not specified | oecd.org |

| Deionized Water (pH 7, 25°C) | < 24 hours (99% degradation) | Benzoquinoneimine-N-phenyl | 4-hydroxydiphenylamine | Isopropylamine | oecd.org |

Oxidative Transformation in Aqueous and Atmospheric Environments

Oxidative processes are a significant factor in the environmental transformation of IPPD, occurring in both water and the atmosphere. As an antiozonant, IPPD is highly reactive with ozone. wikipedia.org

In aqueous systems, IPPD degrades rapidly in the dark, with the rate being highly dependent on oxygen concentrations, pH, and temperature. nih.govacs.org The oxidation of IPPD in aqueous solution leads to the formation of a quinone-like structure. wikipedia.org Specifically, the reaction with ozone yields an analog to the well-studied 6PPD-quinone, which would be N-isopropyl-N'-phenyl-p-phenylenediamine-quinone (IPPD-Q) . acs.org One study identified as many as 16 distinct transformation products resulting from the ozonolysis of IPPD, indicating a complex reaction cascade. chemrxiv.orgresearchgate.net

In the atmosphere, IPPD is predicted to exist in both the vapor and particulate phases. nih.gov The vapor-phase portion of IPPD is subject to rapid degradation by photochemically-produced hydroxyl radicals (•OH). nih.gov The estimated atmospheric half-life for this reaction is exceptionally short, calculated to be between 23 and 54 minutes. oecd.org This rapid degradation suggests that long-range atmospheric transport of the parent compound is unlikely. The initial step of this oxidation reaction involves the conversion of the IPPD molecule to a corresponding aminoxyl radical (R₂N–O•) , while the reacting ozone is converted to a hydroperoxyl radical (HOO•) . wikipedia.org While the initial radical products are known, a complete characterization of the subsequent atmospheric transformation products has not been fully elucidated.

Table 2: Oxidative Transformation of this compound

| Environment | Oxidant | Key Transformation Products | Half-life | Source |

| Aqueous | Oxygen/Ozone | N-isopropyl-N'-phenyl-p-phenylenediamine-quinone (IPPD-Q), 15 other products | Rapid (rate is condition-dependent) | wikipedia.orgnih.govacs.orgchemrxiv.orgresearchgate.net |

| Atmospheric | Hydroxyl Radicals (•OH) | Aminoxyl radical, Hydroperoxyl radical | 23 - 54 minutes | oecd.orgwikipedia.orgnih.gov |

Photochemical Degradation Mechanisms and Photoproduct Identification

In addition to hydrolysis and oxidation, IPPD is susceptible to degradation initiated by sunlight. The compound undergoes direct photochemistry, where it directly absorbs light and is transformed. nih.gov It also undergoes indirect photochemical reactions, where other light-absorbing substances in the water, such as chromophoric dissolved organic matter (CDOM), absorb light and produce reactive species that then degrade the IPPD. nih.gov

Research has shown that triplet-state CDOM (³CDOM*) plays a role in the indirect photodegradation of IPPD. nih.gov However, another reactive oxygen species, singlet oxygen (¹O₂), does not appear to play a significant role in its photochemical degradation. nih.gov While it is known that IPPD is degraded via these photochemical pathways, specific photoproducts have not been definitively isolated and identified in dedicated studies. It is suggested that the transformation products from photochemical pathways are likely similar to those observed in dark oxidation and hydrolysis reactions, such as the aforementioned quinone and amine derivatives. nih.govacs.org

Chemical Interactions with Environmental Matrices (e.g., soil, sediment)

The fate of IPPD in the terrestrial environment is governed by its interaction with soil and sediment. The compound's low water solubility and a reported octanol-water partition coefficient (log Kow) of 3.9 suggest a potential for bioaccumulation and sorption to organic matter. oecd.org An estimated soil organic carbon-water (B12546825) partition coefficient (Koc) for IPPD is 1.3 x 10⁴, which indicates that the compound is expected to be immobile in soil. nih.gov

However, the rapid hydrolysis of IPPD complicates this picture. As the parent compound quickly transforms into products like benzoquinoneimine-N-phenyl and 4-hydroxydiphenylamine, the mobility and fate of these degradants become environmentally more relevant than that of the parent compound itself. The sorption behavior of these transformation products on different soil and sediment types has not been extensively studied. Generally, the sorption of organic chemicals in soil is influenced by factors such as the soil's organic carbon content, pH, and the presence of mineral surfaces like iron oxides. researchgate.netnih.gov Given the chemical nature of the hydrolysis products (amines and phenols), their interaction with soil matrices would be pH-dependent and influenced by the potential for both hydrophobic partitioning and specific interactions with soil components. hmdb.ca

Q & A

Basic: What experimental methods are recommended for synthesizing and purifying N-Isopropyl-N'-phenyl-p-phenylenediamine (IPPD)?

Answer:

IPPD is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting p-phenylenediamine with isopropyl halides or ketones under controlled alkaline conditions (e.g., using sodium hydroxide or potassium carbonate as a base). For purification, recrystallization in ethanol or acetone is effective, as IPPD has limited solubility in non-polar solvents like hexane. Analytical validation via melting point determination (reported range: 70–75°C) and HPLC with UV detection (λ = 254 nm) ensures purity >98% .

Basic: How can researchers analytically determine IPPD in synthetic mixtures?

Answer:

Reverse-phase HPLC coupled with UV-Vis detection (λ = 280 nm) is widely used. A C18 column and mobile phase of acetonitrile:water (70:30 v/v) with 0.1% trifluoroacetic acid achieves baseline separation. For trace quantification (<1 ppm), HPLC-MS/MS with electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode improves sensitivity, using transitions m/z 227 → 135 (quantifier) and 227 → 92 (qualifier) .

Basic: What are the solubility and stability considerations for IPPD in experimental design?

Answer:

IPPD is highly soluble in acetone, benzene, and ethanol (>50 mg/mL at 20°C) but insoluble in water and gasoline. Stability studies indicate degradation under UV light (λ < 400 nm) within 72 hours, necessitating storage in amber vials at 4°C. In solution, adding 0.1% BHT (butylated hydroxytoluene) as a stabilizer reduces oxidative decomposition during long-term experiments .

Advanced: How can structure-activity relationships (SAR) guide the optimization of IPPD as an antioxidant in rubber?

Answer:

SAR studies focus on the diamine core and substituent effects. Computational modeling (e.g., DFT calculations) evaluates electron-donating groups (e.g., isopropyl) that enhance radical scavenging. Experimentally, comparing IPPD with analogs like 6PPD (N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine) in ozone-resistance assays (ASTM D1149) reveals that bulkier alkyl groups improve antiozonant efficacy but reduce solubility. Accelerated aging tests (70°C, 50% O₂) quantify oxidative stability .

Advanced: What methodologies identify degradation products of IPPD in environmental matrices?

Answer:

Degradation pathways include oxidation to quinone imines or cleavage to aniline derivatives. GC-MS with derivatization (e.g., BSTFA for silylation) detects volatile byproducts. For non-volatile metabolites, LC-QTOF-MS in full-scan mode (m/z 100–1000) coupled with molecular networking (GNPS platform) identifies structural analogs. Ecotoxicity assays (e.g., Daphnia magna LC₅₀) assess the environmental impact of degradation products .

Advanced: How can researchers evaluate IPPD’s allergenicity in occupational exposure scenarios?

Answer:

Patch testing (OECD TG 429) with IPPD (0.1% in petrolatum) identifies sensitization potential. In vitro alternatives include the human Cell Line Activation Test (h-CLAT), measuring CD86/CD54 expression in THP-1 cells. For mechanistic insights, molecular docking studies simulate IPPD’s interaction with HLA-DR alleles linked to allergic dermatitis (e.g., HLA-DRB115:01) .

Advanced: What experimental strategies address contradictions in IPPD’s reported toxicity data?

Answer:

Discrepancies in acute toxicity (e.g., rat oral LD₅₀ ranging from 720–1,200 mg/kg) arise from differences in vehicle (aqueous vs. oil-based). Harmonized protocols (OECD TG 423) using standardized vehicles (e.g., corn oil) reduce variability. Chronic toxicity studies should employ metabolomics (LC-HRMS) to differentiate IPPD’s direct effects from metabolite-driven toxicity. Dose-response modeling (Benchmark Dose Approach) refines risk assessment .

Advanced: How can IPPD be quantified in complex biological or environmental samples with minimal matrix interference?

Answer:

Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) enriches IPPD from biological fluids or soil extracts. For high matrix suppression in LC-MS/MS, isotope dilution using ¹³C-labeled IPPD as an internal standard improves accuracy. Method validation should follow FDA Bioanalytical Guidelines, including spike-recovery tests (85–115%) and inter-day precision (<15% RSD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.